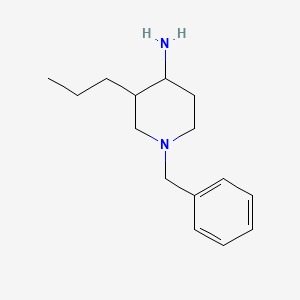

1-Benzyl-3-propylpiperidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

823805-28-3 |

|---|---|

Molecular Formula |

C15H24N2 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

1-benzyl-3-propylpiperidin-4-amine |

InChI |

InChI=1S/C15H24N2/c1-2-6-14-12-17(10-9-15(14)16)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12,16H2,1H3 |

InChI Key |

BRUSBXCVCHKUCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CN(CCC1N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 3 Propylpiperidin 4 Amine and Analogous Piperidine Architectures

Strategic Approaches to the Piperidine (B6355638) Ring System

The construction of the core piperidine scaffold is the foundational step upon which the desired substituents are installed. Various synthetic strategies have been developed to create this heterocyclic system, ranging from classical cyclization reactions to more modern stereoselective approaches.

The formation of the piperidine ring can be achieved through several cyclization strategies. Intramolecular aza-Michael additions are a powerful method for constructing nitrogen-containing heterocycles. ntu.edu.sgrsc.org This reaction involves the intramolecular nucleophilic addition of an amine to an electron-deficient alkene or alkyne. ntu.edu.sg The process can be categorized based on whether it is a single or double Michael addition and whether the acceptor is an alkene or alkyne. ntu.edu.sgrsc.org For instance, a tandem reaction involving a Meyer-Schuster rearrangement followed by an intramolecular aza-Michael addition can produce various piperidine derivatives. researchgate.net This approach demonstrates the versatility of Michael additions in creating complex heterocyclic structures. researchgate.net

Another significant strategy involves the formal aza-Diels-Alder reaction, which can form piperidin-4-ones from imines and electron-rich dienes, often catalyzed by a Lewis or Brønsted acid. rsc.org These piperidin-4-ones are versatile intermediates that can be further functionalized. Additionally, cascade reactions, such as the aza-Michael addition followed by an intramolecular amidation-cyclization, are utilized to form stable N-substituted pyrrolidone rings, which are structurally related to piperidones. nih.gov

The reduction of substituted pyridines is also a common and practical method for accessing the piperidine core. whiterose.ac.uknih.gov For example, hydrogenation of disubstituted pyridines can yield cis-piperidines with high diastereoselectivity. whiterose.ac.uknih.gov

Table 1: Selected Cyclization Strategies for Piperidine Synthesis

| Strategy | Description | Key Intermediates | Reference(s) |

|---|---|---|---|

| Aza-Michael Addition | Intramolecular addition of an amine to an activated alkene/alkyne. | Amino-alkenones | ntu.edu.sgrsc.orgresearchgate.net |

| Aza-Diels-Alder | [4+2] cycloaddition between an imine and a diene. | Dihydropyridinones | rsc.org |

| Pyridine (B92270) Reduction | Hydrogenation of a substituted pyridine ring. | Substituted pyridines | whiterose.ac.uknih.gov |

| Cascade Cyclization | Aza-Michael addition followed by intramolecular amidation. | Amino-diesters | nih.gov |

Controlling the stereochemistry of substituents on the piperidine ring is crucial for many of its applications. Various methods have been developed to achieve high stereoselectivity. One approach begins with a chiral starting material, such as a protected D-serine, to control the absolute stereochemistry during a ring-closing metathesis reaction, leading to trans-3-amino-4-substituted piperidines. capes.gov.br

Another powerful strategy employs chiral auxiliaries. For example, N-galactosylated pyridin-2-one can undergo regio- and stereoselective nucleophilic addition of organometallic reagents to introduce a substituent at the 4-position. znaturforsch.comresearchgate.net Subsequent alkylation of the resulting N-galactosyl-2-piperidone enolate allows for the stereoselective introduction of a second substituent at the 3-position. znaturforsch.comresearchgate.net Similarly, bicyclic lactams derived from (R)-phenylglycinol serve as chiral building blocks. Conjugate addition of organocopper reagents to α,β-unsaturated lactams derived from these intermediates provides enantiopure trans-3,4-disubstituted 2-piperidone (B129406) derivatives with high stereoselectivity. acs.org

Base-mediated epimerization is another technique used to access different diastereoisomers. Piperidines obtained from pyridine hydrogenation often result in the thermodynamically more stable cis-isomer, which can then be converted to the trans-diastereoisomer through epimerization. whiterose.ac.uknih.gov

Introduction and Functionalization of Key Moieties

Once the piperidine core is established, the specific substituents—benzyl (B1604629), propyl, and amine groups—must be introduced with correct regiochemistry.

The introduction of a benzyl group onto the piperidine nitrogen is typically achieved through N-alkylation. This is a standard nucleophilic substitution reaction where the piperidine nitrogen acts as the nucleophile, attacking an electrophilic benzyl source, most commonly benzyl bromide or benzyl chloride. researchgate.netchemicalforums.comresearchgate.net The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction. researchgate.netacs.org Solvents like acetonitrile (B52724) or ethanol (B145695) are commonly used. researchgate.netchemicalforums.com For instance, reacting a piperidine with benzyl chloride and K₂CO₃ in ethanol under microwave irradiation is an effective method. chemicalforums.com

Alternatively, reductive amination provides another route for N-benzylation. pearson.comgoogle.com This involves the reaction of the piperidine with benzaldehyde (B42025) to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) to yield the N-benzylpiperidine. pearson.comgoogle.com

Table 2: Common Methods for N-Benzylation of Piperidines

| Method | Reagents | Conditions | Reference(s) |

|---|---|---|---|

| Direct Alkylation | Benzyl bromide or chloride, K₂CO₃ | Acetonitrile or Ethanol, Room Temp to 80°C | researchgate.netchemicalforums.com |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ or NaBH₃CN | Dichloromethane (B109758) or Methanol (B129727) | pearson.comgoogle.com |

Introducing an alkyl group, such as propyl, at a specific position on the piperidine ring requires careful regiocontrol. One strategy involves the alkylation of a pre-formed piperidine derivative. For example, an enamide anion can be generated from N-chloropiperidine, which can then be alkylated at the 3-position with an appropriate alkyl halide. odu.edu

In stereoselective syntheses, the 3-alkyl group can be introduced by reacting an electrophile with an amide enolate of an N-galactosyl-2-piperidone intermediate. znaturforsch.com This method provides excellent control over the stereochemistry of the newly introduced substituent. znaturforsch.comresearchgate.net Another approach involves the conjugate addition of organocopper reagents to chiral α,β-unsaturated lactams, which allows for the stereoselective installation of an alkyl group at the 3-position. acs.org

The final key functional group, the 4-amine, can be introduced through several methods, often starting from a 4-piperidone (B1582916) intermediate. Reductive amination is a widely used and versatile method for this transformation. acs.orgresearchgate.netresearchgate.net This reaction involves condensing a 4-piperidone with an amine (such as ammonia (B1221849) or a primary amine) to form an enamine or imine, which is subsequently reduced to the desired 4-aminopiperidine (B84694). researchgate.netyoutube.com Common reducing agents for this step include sodium borohydride (B1222165), sodium triacetoxyborohydride, or catalytic hydrogenation. google.comyoutube.comchemicalbook.com

For example, the synthesis of N-substituted piperidin-4-amines can be achieved through a reductive amination reaction between N-Boc-piperidin-4-one and a suitable primary amine. researchgate.net In a specific synthesis of a related compound, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a pyridinium (B92312) salt was reduced with sodium borohydride to give the corresponding tetrahydropyridine, which was then converted to the final amine. chemicalbook.com Another route involves the conversion of 1-benzyl-4-piperidone to 1-benzyl-4-cyano-4-anilinopiperidine, which is then hydrolyzed to a carboxylic acid, demonstrating a multi-step pathway to functionalize the 4-position. google.com

Precursor and Intermediate Chemistry in 1-Benzyl-3-propylpiperidin-4-amine Synthesis.

The synthesis of the target compound relies on a foundational multi-step sequence starting with the construction of a substituted piperidin-4-one precursor. This intermediate then undergoes reductive amination to introduce the amine functionality, followed by an optional debenzylation step to yield the final product or further intermediates.

The core of many synthetic routes to 3-substituted piperidines is the formation of a piperidin-4-one ring. dtic.mil A common and established method for creating N-substituted 4-piperidones involves the Dieckmann condensation. This process typically starts with the addition of a primary amine, such as benzylamine, to two equivalents of an α,β-unsaturated ester like methyl acrylate. The resulting diester then undergoes an intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the N-benzyl-4-piperidone ring. dtic.milgoogle.com

To introduce the 3-propyl substituent, alkylation of the pre-formed N-benzyl-4-piperidone is a primary strategy. rsc.org The alkylation is generally performed by first treating the piperidone with a strong base, such as sodium hydride, to form an enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide like propyl iodide to install the alkyl group at the C-3 position. chemicalbook.comprepchem.com For instance, the synthesis of 1-benzyl-3-methylpiperidin-4-one has been achieved by treating 1-benzylpiperidin-4-one with sodium hydride in tetrahydrofuran (B95107) (THF) followed by the addition of methyl iodide, yielding the product after purification. chemicalbook.comprepchem.com A similar strategy would be employed for the introduction of a propyl group.

Alternative approaches to 3-substituted piperidones include the cyclization of aminoallenes in the presence of an acid like p-toluenesulfonic acid or through the functionalization of pyridines. dtic.mil Pyridine can be reduced and functionalized to create a variety of substituted piperidines. acs.org For example, a three-step process involving partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation and another reduction, can provide access to various enantioenriched 3-substituted piperidines. acs.org

| Precursor Synthesis Method | Key Reagents | Intermediate | Description |

| Dieckmann Condensation | Primary amine, α,β-unsaturated ester | Diester | Formation of the core N-substituted 4-piperidone ring through intramolecular cyclization. dtic.milgoogle.com |

| C-3 Alkylation | N-benzyl-4-piperidone, Sodium Hydride, Propyl Iodide | Enolate | Introduction of the propyl group at the 3-position of the piperidone ring. rsc.orgchemicalbook.com |

| Pyridine Functionalization | Pyridine, Rhodium catalyst, Boronic acids | Dihydropyridine | A multi-step process for creating enantioenriched 3-substituted piperidines. acs.org |

Reductive amination is a cornerstone reaction for converting ketones to amines and is critical in the synthesis of this compound from its piperidin-4-one precursor. researchgate.netmasterorganicchemistry.com This one-pot reaction typically involves the formation of an imine or iminium ion intermediate from the ketone and an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a common choice, often used in conjunction with an acid catalyst like acetic acid to facilitate the reduction of the imine intermediate. arkat-usa.orgyoutube.com For more selective reductions, especially in the presence of other reducible functional groups, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used. masterorganicchemistry.com These milder reagents are particularly effective at reducing the protonated imine (iminium ion) while leaving the ketone largely untouched. masterorganicchemistry.com The reaction is often carried out in solvents like methanol or dichloromethane. arkat-usa.orgnih.gov

For sterically hindered ketones, which can be challenging for standard reductive amination conditions, alternative protocols have been developed. One such method uses trichlorosilane (B8805176) (HSiCl₃) as the reducing agent with tetramethylethylenediamine (TMEDA) as a Lewis base activator, which can efficiently produce bulky tertiary amines. nih.gov Another approach for challenging substrates is the use of α-picoline-borane complex, which has proven effective for reductive aminations in various solvents, including water. organic-chemistry.org

The general procedure involves stirring the ketone (1-benzyl-3-propylpiperidin-4-one) with an amine source, such as ammonia or an ammonium (B1175870) salt (e.g., ammonium formate), followed by the addition of the reducing agent. youtube.comorganic-chemistry.org The choice of reagents can be tailored to the specific substrate and desired outcome. researchgate.net

| Reducing Agent | Catalyst/Activator | Key Features |

| Sodium Borohydride (NaBH₄) | Acetic Acid | A common and effective reagent for general reductive aminations. arkat-usa.org |

| Sodium Cyanoborohydride (NaBH₃CN) | (none specified) | Selectively reduces imines in the presence of ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | (none specified) | A mild and selective alternative to NaBH₃CN. masterorganicchemistry.com |

| Trichlorosilane (HSiCl₃) | TMEDA | Effective for the synthesis of sterically hindered tertiary amines. nih.gov |

| α-Picoline-Borane | Acetic Acid | A versatile reagent that can be used in various solvents, including water. organic-chemistry.org |

The N-benzyl group is a common protecting group in amine synthesis due to its relative stability and the various methods available for its removal. nih.gov Catalytic hydrogenation is a widely used and efficient method for N-debenzylation. mdma.ch This process involves the cleavage of the carbon-nitrogen bond using hydrogen gas in the presence of a metal catalyst.

The most common catalyst for this transformation is palladium on carbon (Pd/C). mdma.ch The reaction is typically carried out in a solvent such as ethanol or methanol under a hydrogen atmosphere. nih.gov In some cases, the addition of an acid, such as acetic acid or hydrochloric acid, can facilitate the reaction, particularly for more sterically hindered or electronically deactivated substrates. nih.govlookchem.com For example, the debenzylation of N-Boc, N-benzyl double-protected aminopyridines, which proved difficult under standard conditions, was successfully achieved by adding acetic acid during the hydrogenolysis with 20% Pd(OH)₂/C. nih.gov

An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). mdma.ch In this method, a hydrogen donor molecule, such as ammonium formate (B1220265), 1,4-cyclohexadiene (B1204751), or formic acid, is used to generate the active hydrogen species in situ. mdma.chlookchem.com CTH can be advantageous as it often proceeds under milder conditions and does not require specialized high-pressure hydrogenation equipment. mdma.ch For instance, a rapid deprotection of N-benzyl groups has been reported using ammonium formate with 10% Pd-C in refluxing methanol, with reaction times often under 10 minutes. mdma.ch

The choice between traditional catalytic hydrogenation and CTH depends on the substrate's functional group tolerance and the desired reaction conditions. lookchem.com

| Debenzylation Method | Catalyst | Hydrogen Source | Key Conditions |

| Catalytic Hydrogenation | 10% or 20% Pd/C, Pd(OH)₂/C | Hydrogen Gas (H₂) | Ethanol or Methanol solvent, often with added acid (e.g., AcOH, HCl). nih.govgoogle.com |

| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | Ammonium Formate | Refluxing methanol, rapid reaction times. mdma.ch |

| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | 1,4-Cyclohexadiene | Ethanol solvent with acetic acid, selective for N-debenzylation over O-debenzylation. lookchem.com |

Optimization of Reaction Conditions and Yields in Piperidine Derivatization.

Optimizing reaction conditions is crucial for maximizing the yield and purity of piperidine derivatives. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

In the synthesis of 3-substituted piperidines via rhodium-catalyzed carbometalation, for example, extensive optimization revealed that a combination of [Rh(cod)(OH)]₂, a specific ligand ((S)-Segphos), and aqueous cesium hydroxide (B78521) in a mixed solvent system at 70 °C provided the highest yield (81%) and enantioselectivity (96% ee). acs.org Deviations from these conditions, such as using a different base like cesium carbonate or running the reaction in the absence of water, led to significantly lower conversions and yields. acs.org

For reductive amination reactions, the choice of reducing agent and additives is critical. While sodium borohydride is effective, its reactivity can sometimes be difficult to control. organic-chemistry.org Milder reagents like sodium cyanoborohydride or sodium triacetoxyborohydride often provide better selectivity and higher yields by preferentially reducing the iminium ion intermediate over the starting ketone. masterorganicchemistry.com The development of protocols using reagents like trichlorosilane with a Lewis base activator demonstrates how tuning the reducing system can overcome challenges like steric hindrance. nih.gov

In the context of N-debenzylation, catalyst selection and the use of additives can dramatically impact the reaction outcome. While 10% Pd/C is standard, using Pearlman's catalyst (20% Pd(OH)₂/C) can be more effective for difficult deprotections. nih.gov The addition of acid, such as acetic acid, has been shown to be essential for facilitating the hydrogenolysis of certain N-benzyl protected amines, turning a non-reactive substrate into one that gives a high yield of the deprotected product. nih.gov Furthermore, in catalytic transfer hydrogenation, the choice of hydrogen donor can influence selectivity; for instance, using 1,4-cyclohexadiene has been reported to selectively cleave N-benzyl groups in the presence of O-benzyl ethers, a selectivity not always observed with other methods. lookchem.com

Systematic screening of these parameters allows for the development of robust and efficient synthetic routes, ensuring high throughput and purity of the final piperidine-containing target molecules.

Advanced Analytical Techniques for Characterization of 1 Benzyl 3 Propylpiperidin 4 Amine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 1-Benzyl-3-propylpiperidin-4-amine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of its complex structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. The benzylic protons (Ph-CH₂) typically appear as a characteristic singlet, while the protons on the piperidine (B6355638) ring and the propyl group exhibit more complex splitting patterns due to spin-spin coupling. The presence of a chiral center at the 3-position of the piperidine ring can lead to the benzylic methylene (B1212753) protons becoming diastereotopic, resulting in a geminal coupling splitting. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment. For instance, the aromatic carbons of the benzyl (B1604629) group will resonate in the downfield region (typically 125-140 ppm), while the aliphatic carbons of the piperidine and propyl groups will appear in the upfield region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecule will fragment in a predictable manner. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org A key fragment observed is often the benzyl cation (m/z 91) or a related tropylium (B1234903) ion, resulting from the cleavage of the bond between the benzyl group and the piperidine nitrogen. researchgate.netmiamioh.edu Another significant fragmentation can occur adjacent to the piperidine nitrogen, leading to the formation of a stable iminium ion.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, typically with an error of less than 5 ppm. nih.gov This precision allows for the determination of the exact elemental formula of the parent ion, confirming the molecular formula of this compound as C₁₅H₂₄N₂. The isotopic distribution pattern observed in the HRMS spectrum further corroborates the elemental composition. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic benzyl group will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine and propyl groups will be seen just below 3000 cm⁻¹. The C-N stretching vibration of the amine can be found in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. For instance, the symmetric stretching of the aromatic ring in the benzyl group often gives a strong signal in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof can be obtained, this technique can provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring. mdpi.com This would unambiguously establish the relative stereochemistry of the propyl and amine substituents on the piperidine ring. For example, X-ray analysis has been used to determine the preferred axial quaternization of a similar compound, 1-benzyl-4-phenylpiperidine. rsc.org

Chromatographic Methodologies for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of this compound.

These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a basic compound like this compound, reverse-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape. sielc.comgoogle.com

By analyzing the chromatogram, the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC. sielc.com Chiral HPLC can be used to separate and quantify the different enantiomers if the compound is chiral. rsc.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC can be employed to assess its purity and to quantify it in various matrices. Given its molecular weight and expected volatility, the compound is amenable to GC analysis, likely with derivatization of the primary amine to improve peak shape and thermal stability.

A typical GC method for a piperidine derivative would involve a capillary column with a non-polar or medium-polarity stationary phase. The selection of the stationary phase is critical for achieving the desired separation from any impurities or starting materials.

Detailed Research Findings:

A hypothetical GC-MS analysis of this compound would likely yield characteristic fragments resulting from the cleavage of the benzyl group and fragmentation of the piperidine ring.

Table 1: Illustrative GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-500 amu |

| Expected Retention Time | 12-15 min |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is particularly advantageous for the separation of chiral compounds and for analyses requiring high speed and efficiency with reduced environmental impact due to lower solvent consumption compared to HPLC. mdpi.com

For this compound, which possesses chiral centers, SFC would be an invaluable tool for enantioselective separation. The use of a chiral stationary phase (CSP) is essential for this purpose. The choice of co-solvent (modifier), such as methanol or ethanol (B145695), and the type of CSP will significantly influence the separation.

Detailed Research Findings:

The application of packed-column SFC has proven effective for the purity analysis of other nitrogen-containing heterocyclic drugs, such as dihydropyridines. nih.gov These methods often use methanol-modified carbon dioxide as the mobile phase with a silica (B1680970) or bonded-silica stationary phase. nih.gov For chiral separations of piperidine derivatives, polysaccharide-based CSPs are commonly employed. The basic nature of the amine in this compound may necessitate the use of a basic additive in the mobile phase to improve peak shape and prevent interaction with residual silanol (B1196071) groups on the stationary phase. mdpi.com

Table 2: Hypothetical SFC Parameters for Chiral Separation of this compound

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% diethylamine |

| Gradient | 5% to 40% Methanol over 10 minutes |

| Flow Rate | 3 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. acclmp.com High-Performance Thin Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution, sensitivity, and reproducibility through the use of high-quality stationary phases and automated application and detection systems. nih.goviipseries.org

Both TLC and HPTLC can be used to monitor the progress of the synthesis of this compound, to assess its purity, and to determine its Rf value. The choice of the mobile phase (eluent) is crucial for achieving good separation. A typical mobile phase for a basic compound like this would be a mixture of a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to prevent tailing. rsc.org

Detailed Research Findings:

In the synthesis of various piperidine derivatives, TLC is routinely used to monitor reaction progress and to characterize the final products. rsc.org For example, in the synthesis of pyrazolone (B3327878) derivatives involving benzylamine, TLC analysis with a mobile phase of 90:10 dichloromethane:methanol was used to identify the product. rsc.org Visualization can be achieved under UV light (254 nm) or by staining with a suitable reagent such as potassium permanganate. rsc.org

HPTLC offers a more robust method for quantification and fingerprinting analysis. mdpi.com For this compound, an HPTLC method would provide a reliable means of quality control.

Table 3: Illustrative TLC/HPTLC Parameters for this compound

| Parameter | Value |

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Dichloromethane : Methanol : Ammonia (90:9:1, v/v/v) |

| Application | 5 µL of a 1 mg/mL solution |

| Development | In a saturated chamber to a distance of 8 cm |

| Detection | UV at 254 nm; Staining with potassium permanganate |

| Expected Rf Value | 0.4 - 0.6 |

Computational and Theoretical Investigations of 1 Benzyl 3 Propylpiperidin 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are used to calculate spatial, electronic, and energy characteristics. chemjournal.kztandfonline.com

For 1-Benzyl-3-propylpiperidin-4-amine, these calculations would elucidate several key features:

Optimized Geometry and Energy: The most stable three-dimensional arrangement of the atoms would be determined, along with its total energy. This includes the conformational preferences of the propyl group and the orientation of the benzyl (B1604629) group relative to the piperidine (B6355638) ring.

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. chemjournal.kz

Charge Distribution: Calculating the partial atomic charges on each atom reveals the molecule's electrostatic potential. This information helps identify nucleophilic and electrophilic centers, which are crucial for predicting reactivity and intermolecular interactions, such as hydrogen bonding. chemjournal.kz For instance, the nitrogen atoms of the piperidine ring and the 4-amino group would be expected to be primary sites for protonation and hydrogen bond donation/acceptance. acs.org

Reactivity Descriptors: Parameters derived from quantum chemical calculations, such as chemical potential, hardness, and softness, can quantify the molecule's reactivity. chemjournal.kz

Studies on related piperidine derivatives show that such calculations can determine thermodynamic stability and reactivity, often using semi-empirical methods (like AM1, PM3) or more robust DFT methods (like B3LYP with a suitable basis set). chemjournal.kztandfonline.com

Table 1: Representative Quantum Chemical Properties (Illustrative) This table presents theoretical data typical for a molecule like this compound, based on findings for analogous structures. Actual values would require specific computation.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Total Energy | -850.123 Hartrees | Indicates the molecule's stability at its optimized geometry. |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating capability. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and low reactivity. chemjournal.kz |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). tandfonline.comresearchgate.net This method is indispensable in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. researchgate.net

For this compound, docking studies would involve:

Target Selection: Based on structural similarity to known therapeutic agents (e.g., those acting on cholinesterases, dopamine (B1211576) receptors, or sigma receptors), a set of potential protein targets would be identified. tandfonline.comnih.govebi.ac.uk The N-benzylpiperidine motif is a known pharmacophore for various targets. nih.gov

Binding Pose Prediction: The compound would be computationally placed into the active site of the target protein. Docking algorithms would explore various conformations of the ligand and predict the most stable binding mode, ranked by a scoring function that estimates binding affinity (e.g., in kcal/mol). researchgate.net

Interaction Analysis: The predicted binding pose would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, ionic interactions (salt bridges), hydrophobic interactions, and cation-π interactions between the benzyl group and aromatic amino acid residues. nih.govnih.gov The 4-amino group and piperidine nitrogen are likely to form crucial hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate (B1630785) in a receptor's active site. acs.orgnih.gov

Docking studies on similar N-benzylpiperidine and 4-aminopiperidine (B84694) derivatives have successfully predicted their binding modes in enzymes like acetylcholinesterase and receptors like the dopamine D2 receptor. tandfonline.comebi.ac.uk

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target This table shows representative data from a docking simulation, illustrating the types of interactions and scoring that would be evaluated.

| Parameter | Description / Illustrative Finding |

|---|---|

| Hypothetical Target | Dopamine D2 Receptor (DRD2) |

| Binding Energy Score | -8.9 kcal/mol |

| Key Hydrogen Bonds | 4-amino group with Asp114; Piperidine N with Ser193 |

| Hydrophobic Interactions | Propyl group with Val115, Leu94; Benzyl group with Phe198, Trp386 |

| Cation-π Interaction | Protonated piperidine N with Phe198 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These descriptors are then correlated with biological activity using statistical methods like multiple linear regression (MLR). researchgate.netnih.gov

For a series of analogs of this compound, a 2D-QSAR study would involve:

Synthesizing or computationally generating a library of related compounds with variations (e.g., different substituents on the benzyl ring, different alkyl groups at the 3-position).

Measuring the biological activity of these compounds against a specific target.

Calculating a wide range of 2D descriptors.

Developing a regression model to predict activity based on the most relevant descriptors. A typical 2D-QSAR equation might look like: Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

Studies on piperidine derivatives have successfully used 2D-QSAR to build predictive models for activities like acetylcholinesterase inhibition. nih.gov

3D-QSAR methods provide a more detailed understanding by considering the 3D structure of molecules and their interaction fields. acs.org These approaches require the structural alignment of the entire set of molecules.

Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric (shape) and electrostatic fields around each molecule in a dataset. nih.gov The values of these fields at different points on a grid are then used as descriptors in a partial least squares (PLS) regression analysis. The results are often visualized as 3D contour maps, showing regions where, for example, bulky groups or positive charges would increase or decrease biological activity. acs.orgnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, using a different functional form which avoids the steep potential changes close to atomic nuclei. nih.gov

For this compound and its analogs, 3D-QSAR models could provide detailed visual feedback for drug design. For example, a CoMFA map might show that a bulky, electron-withdrawing group at the para-position of the benzyl ring is favorable for activity, guiding the synthesis of more potent compounds. acs.orgyoutube.com

Table 3: Representative Statistical Parameters from a 3D-QSAR Study This table presents typical validation metrics for CoMFA and CoMSIA models, based on studies of piperidine analogs. nih.govacs.orgyoutube.com

| Parameter | Symbol | Illustrative Value (CoMFA) | Illustrative Value (CoMSIA) | Description |

|---|---|---|---|---|

| Cross-validated Correlation Coefficient | q² | 0.65 | 0.68 | Measures the internal predictive ability of the model (a value > 0.5 is considered good). |

| Non-cross-validated Correlation Coefficient | r² | 0.92 | 0.94 | Measures the model's ability to fit the training set data. |

| Predictive Correlation Coefficient | r²_pred | 0.75 | 0.78 | Measures the model's ability to predict the activity of an external test set (a value > 0.6 is desirable). |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. nih.gov For a flexible molecule like this compound, this is crucial. The piperidine ring exists in a chair conformation, and its substituents (propyl and amino groups) can be in either axial or equatorial positions. The relative stability of these conformers can be determined using molecular mechanics or quantum chemical calculations. nih.govnih.gov The orientation of the N-benzyl group is also a key flexible parameter.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com An MD simulation would track the movements of every atom in the compound and its environment (e.g., water or a protein active site) by solving Newton's equations of motion. acs.org

Applied to this compound, MD simulations could:

Explore its conformational landscape in an aqueous solution to see which shapes are most prevalent.

Simulate the ligand-protein complex (from a docking study) to assess the stability of the binding pose over time. nih.govacs.org Key interactions observed in docking, like hydrogen bonds, can be monitored for their stability and duration.

Reveal conformational changes in the protein target upon ligand binding. mdpi.com

Be used to calculate binding free energies, providing a more accurate estimate of affinity than docking scores alone. acs.org

MD simulations on related systems have been used to confirm the stability of predicted binding modes and to understand how protonation states and subtle conformational changes affect ligand binding. nih.govacs.org

Structure Activity Relationship Sar Studies of 1 Benzyl 3 Propylpiperidin 4 Amine and Its Derivatives

Impact of N-Benzyl Substitution on Biological Recognition

The N-benzyl group is a frequently utilized structural motif in drug discovery, valued for its structural flexibility and three-dimensional character. nih.gov It often plays a critical role in the biological recognition of 1-Benzyl-3-propylpiperidin-4-amine analogs by providing crucial cation-π interactions with target proteins. nih.gov This moiety is a key component in the pharmacophore of numerous acetylcholinesterase (AChE) inhibitors, such as the well-known drug donepezil. uj.edu.pl

Variations in the substitution pattern on the benzyl (B1604629) group can significantly modulate the biological activity of these piperidine (B6355638) derivatives. For instance, in a series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, the nature of the substituent on the N-benzylpiperidine fragment was found to influence their butyrylcholinesterase (BuChE) inhibitory activity. uj.edu.pl Specifically, the introduction of a 3-chloro substituent on the benzyl ring resulted in the highest inhibitory activity towards BuChE among the tested compounds. uj.edu.pl

Furthermore, the N-benzyl moiety can influence the selectivity of these compounds for different receptor subtypes. In studies of aralkyl derivatives of 4-benzylpiperidine (B145979) as sigma (σ) receptor ligands, modifications to the aralkyl group, including the N-benzyl portion, led to a wide range of affinities and selectivities for σ1 and σ2 receptors. ebi.ac.uk These findings underscore the importance of the N-benzyl group in fine-tuning both the potency and selectivity of these compounds for their respective biological targets.

The following table summarizes the impact of N-benzyl substitution on the biological activity of piperidine derivatives based on various studies:

| Compound/Modification | Biological Target | Observed Effect |

| N-benzylpiperidine amides of 1H-indole-5-carboxylic acid uj.edu.pl | Butyrylcholinesterase (BuChE) | Substituents on the N-benzyl fragment influence inhibitory activity. |

| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid uj.edu.pl | Butyrylcholinesterase (BuChE) | Highest inhibitory activity in the series. |

| Aralkyl derivatives of 4-benzylpiperidine ebi.ac.uk | Sigma (σ) receptors | Modifications on the aralkyl moiety affect affinity and selectivity for σ1 and σ2 receptors. |

| Donepezil hybrids with a benzyl piperidine moiety acs.org | MAO and AChE enzymes | The benzyl piperidine component is crucial for interaction with the receptor's catalytic and middle sites. |

Influence of the 3-Propyl Moiety on Molecular Interactions

While specific SAR studies on the 3-propyl group of this compound are not extensively detailed in the provided search results, general principles of piperidine SAR suggest that the size and nature of alkyl substituents at this position can modulate activity. For instance, in a series of piperine (B192125) derivatives, the length of the linker between a benzodioxazole (B13963649) ring and a nitrogen-containing heterocyclic ring was found to be optimal at 2-5 carbons for MAO-B inhibitory activity, highlighting the importance of the spatial arrangement of substituents. acs.org

The propyl group at the 3-position can influence the conformation of the piperidine ring, which can affect the orientation of the other key functional groups, namely the N-benzyl and 4-amine groups, within the receptor's binding pocket. This conformational constraint can be crucial for achieving optimal interactions with specific amino acid residues of the target protein.

The following table illustrates the general influence of alkyl substituents on the biological activity of piperidine derivatives:

| Modification | General Impact |

| Alkyl substitution at the 3-position | Influences lipophilicity and steric profile. |

| Modulates binding affinity and selectivity. | |

| Can affect the conformation of the piperidine ring. |

Role of the 4-Amine Functionality in Receptor Binding

The 4-amine functionality is a critical pharmacophoric element in many biologically active piperidine derivatives, often serving as a key interaction point with the target receptor. This basic amino group is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic amino acid residues (e.g., aspartic acid, glutamic acid) in the binding site of the receptor. rsc.org

In the context of sigma (σ) receptor ligands, the basic amino moiety is considered a crucial driver of affinity and selectivity for both S1 and S2 receptor subtypes. rsc.org Docking studies of potent S1R ligands have shown that the piperidine nitrogen atom often acts as the positive ionizable functionality, anchoring the ligand within the binding site. rsc.org

Furthermore, the presence of an amino group in the iminosugar structure, a class of compounds that includes aminohydroxylated piperidine alkaloids, can lead to selective inhibition of certain glycosidases and hexoaminidases. researchgate.net This highlights the importance of the amine group in directing the molecule to specific enzyme active sites.

The table below summarizes the role of the 4-amine functionality in the receptor binding of piperidine derivatives:

| Feature | Role in Receptor Binding | Example |

| Basic amino group | Forms ionic interactions and hydrogen bonds with receptor residues. rsc.org | Anchoring of sigma receptor ligands in the binding pocket. rsc.org |

| Positive ionizable functionality | Drives affinity and selectivity for receptor subtypes. rsc.org | Crucial for S1R/S2R affinity and selectivity. rsc.org |

| Directs molecule to specific active sites | Leads to selective enzyme inhibition. researchgate.net | Selective inhibition of glycosidases by aminodihydroxypiperidines. researchgate.net |

Stereochemical Effects on Activity and Selectivity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity and selectivity of chiral molecules like this compound. The presence of chiral centers at positions 3 and 4 of the piperidine ring gives rise to different stereoisomers (enantiomers and diastereomers), which can exhibit markedly different pharmacological profiles.

The synthesis of optically pure enantiomers of piperidine derivatives is often necessary to elucidate their specific biological roles. For example, the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols was achieved to serve as precursors for aminohydroxylated piperidine alkaloid analogs. researchgate.net The absolute stereochemistry of these compounds was confirmed using methods like single-crystal X-ray analysis, which is crucial for understanding their interaction with chiral biological macromolecules. researchgate.net

Different stereoisomers can bind with varying affinities to their target receptors, leading to differences in potency. Moreover, stereochemistry can also influence selectivity, where one isomer may bind preferentially to a specific receptor subtype over others. This is because the precise spatial orientation of the functional groups is essential for a proper fit within the three-dimensional architecture of the receptor's binding site.

The table below highlights the importance of stereochemistry in the activity of piperidine derivatives:

| Stereochemical Aspect | Impact on Biological Activity |

| Presence of chiral centers | Leads to different stereoisomers (enantiomers, diastereomers). |

| Enantiomeric purity | Allows for the study of the specific biological roles of individual isomers. researchgate.net |

| Absolute configuration | Determines the precise spatial arrangement of functional groups, affecting receptor binding. researchgate.net |

| Differential binding of isomers | Results in varying potency and selectivity profiles. |

Pharmacophore Elucidation of Active this compound Analogs

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. d-nb.info For active analogs of this compound, a general pharmacophore model can be elucidated based on the SAR findings discussed in the previous sections.

A typical pharmacophore model for these analogs would likely include:

A hydrophobic feature: corresponding to the benzyl group, which engages in hydrophobic and cation-π interactions. rsc.org

A positive ionizable feature: representing the protonated 4-amine group, which is crucial for forming key electrostatic interactions with the target receptor. rsc.org

Defined spatial relationships: the specific distances and angles between these features, dictated by the piperidine scaffold and its stereochemistry, are critical for optimal binding.

Pharmacophore models can be generated using ligand-based methods, where the common features of a set of active molecules are identified, or structure-based methods, which utilize the three-dimensional structure of the target receptor. d-nb.info These models are instrumental in virtual screening campaigns to identify novel, structurally diverse compounds with the desired biological activity and in guiding the optimization of lead compounds. d-nb.infonih.gov

The following table outlines a potential pharmacophore model for active this compound analogs:

| Pharmacophore Feature | Corresponding Structural Moiety | Interaction Type |

| Hydrophobic Aromatic | N-Benzyl group | Hydrophobic, Cation-π rsc.org |

| Hydrophobic Alkyl | 3-Propyl group | Hydrophobic |

| Positive Ionizable | 4-Amine group | Electrostatic, Hydrogen Bonding rsc.org |

Mechanistic Biological Activity Studies of 1 Benzyl 3 Propylpiperidin 4 Amine

In Vitro Receptor Binding Affinity Assays

No studies reporting the in vitro receptor binding affinities of 1-Benzyl-3-propylpiperidin-4-amine at any physiological or pharmacological target have been identified. Research on other benzylpiperidine analogues has shown varying affinities for receptors such as sigma (σ) receptors and histamine H3 receptors, but these findings cannot be extrapolated to the specific compound .

Enzyme Inhibition Profiling

There is no available data on the inhibitory activity of this compound against any enzymes. Investigations into other N-benzyl piperidine (B6355638) derivatives have explored their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE); however, no such profiling has been published for this compound.

Investigation of Specific Signaling Pathways Affected by the Compound

No research has been published investigating the effects of this compound on any specific intracellular signaling pathways. Understanding how a compound modulates cellular signaling is critical to defining its mechanism of action, but this information is not available for this particular molecule.

Pharmacological Characterization in Isolated Organ Systems

There are no published studies on the pharmacological characterization of this compound in isolated organ systems. Such experiments are crucial for determining the physiological effects of a compound on specific tissues, but have not been conducted or reported for this substance.

Future Research Directions and Translational Perspectives for 1 Benzyl 3 Propylpiperidin 4 Amine

Design and Synthesis of Advanced Analogs with Enhanced Specificity

The development of analogs from a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For 1-Benzyl-3-propylpiperidin-4-amine, future research should systematically explore modifications at its key positions to enhance target specificity. A fragment-based or substituent-decorating approach can be employed. For instance, research on piperidine-3-carboxamide derivatives demonstrated that introducing specific substituents, such as 4-chloro and 4-methoxy groups, significantly enhanced inhibitory activity against the intended target, Cathepsin K. nih.gov Similarly, studies on Bruton's Tyrosine Kinase (BTK) inhibitors have shown that derivatizing the piperidine (B6355638) ring can modulate binding kinetics and affinity. acs.org

Future synthetic campaigns could focus on:

Benzyl (B1604629) Group Modification: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate electronic properties and create new interactions with target proteins. A patent for related compounds describes using dimethoxybenzyl groups, suggesting this is a viable strategy. google.com

Propyl Chain Variation: Altering the length, branching, or cyclization of the C3-propyl group can fine-tune the compound's lipophilicity and steric profile, potentially improving its fit within a target's binding pocket.

Amine Derivatization: The C4-amine is a key interaction point. Conversion to amides, sulfonamides, or ureas can introduce new hydrogen bond donors and acceptors, altering binding modes and physicochemical properties.

Table 1: Potential Strategies for Analog Design

| Modification Site | Strategy | Rationale | Example Analogs |

|---|---|---|---|

| Benzyl Ring | Substitution (e.g., halogens, alkoxy, nitro) | Modulate electronic properties, create new binding interactions. | 1-(2,6-dimethoxybenzyl)-3-propylpiperidin-4-amine |

| Propyl Group | Chain length variation (e.g., ethyl, butyl) or branching | Optimize fit in hydrophobic pockets, alter lipophilicity. | 1-Benzyl-3-isopropylpiperidin-4-amine |

| Piperidine Ring | Introduction of chiral centers, rigidification | Enhance selectivity, lock in bioactive conformation. | (3R,4S)-1-Benzyl-3-propylpiperidin-4-amine |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel chemical entities. mdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify new drug-target interactions, and even design novel molecules from scratch. nih.govnih.gov

For the this compound scaffold, AI/ML can be pivotal in several ways:

High-Throughput Virtual Screening: ML models can rapidly screen immense virtual libraries of piperidine analogs against predictive models of activity and toxicity, prioritizing a smaller, more promising set of compounds for synthesis and testing. nih.gov

De Novo Design: Generative AI models can design novel piperidine-based scaffolds that are optimized for a desired therapeutic profile, potentially discovering molecules with greater efficacy and fewer off-target effects than those conceived through traditional methods. mdpi.comcrimsonpublishers.com

Property Prediction: AI algorithms can predict crucial physicochemical and pharmacokinetic properties (e.g., solubility, permeability, metabolic stability, toxicity) for virtual analogs. nih.gov For example, tools like Graph Neural Networks (GNNs), which represent molecules as interconnected graphs of atoms and bonds, are effective at predicting how structural changes will influence biological behavior. nih.gov

Table 2: Application of AI/ML in the Discovery of Piperidine Analogs

| AI/ML Technique | Application | Expected Outcome |

|---|---|---|

| Machine Learning (ML) | Quantitative Structure-Activity Relationship (QSAR) modeling. | Predictive models for biological activity and toxicity, guiding analog design. nih.gov |

| Deep Learning (DL) | De novo molecular generation. | Novel piperidine scaffolds with optimized properties. mdpi.com |

| Graph Neural Networks (GNNs) | Prediction of molecular properties and drug-target interactions. | Prioritization of candidates with higher potential for success. nih.gov |

Exploration of Novel Biological Targets for Piperidine Scaffolds

The versatility of the piperidine scaffold allows it to interact with a wide range of biological targets, implying that this compound and its derivatives could be relevant for multiple disease areas. Research has shown that different substituted piperidines can act on various target classes. A systematic exploration of potential targets is a critical future direction.

Known targets for related piperidine-containing molecules include:

G-Protein Coupled Receptors (GPCRs): Substituted 4-amino-1-benzylpiperidine (B41602) compounds have been developed as potent and selective antagonists of the M2 muscarinic receptor, with potential applications in treating overactive bladder. google.com

Enzymes: Piperidine-based structures have been shown to inhibit enzymes like Cathepsin K for osteoporosis nih.gov, chitinase (B1577495) for use as insecticides nih.gov, and Bruton's Tyrosine Kinase (BTK) for inflammatory diseases and cancer. acs.org

Mitochondrial Proteins: Recent studies have identified the mitochondrial RNA polymerase (POLRMT) as a therapeutic target in prostate cancer, with inhibitors incorporating piperidine moieties showing promise. acs.org

Future research should employ large-scale screening of this compound against diverse target panels to identify novel bioactivities.

Table 3: Investigated Biological Targets for Piperidine-Containing Scaffolds

| Biological Target | Therapeutic Area | Compound Class/Example | Reference |

|---|---|---|---|

| Muscarinic M2 Receptor | Overactive Bladder | Substituted 4-amino-1-benzylpiperidines | google.com |

| Cathepsin K | Osteoporosis | Piperidine-3-carboxamide derivatives | nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Inflammation, Cancer | Pyrazolopyrimidine core with N-linked piperidine | acs.org |

| POLRMT | Prostate Cancer | Quinoline-based inhibitors | acs.org |

Development of Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical processes that are more efficient, use less hazardous materials, and minimize waste. Traditional synthetic routes for piperidine derivatives often rely on harsh reagents and solvents like N,N-dimethylformamide (DMF). chemicalbook.com Future work on this compound should prioritize the development of sustainable, scalable, and environmentally benign synthetic methods.

Key areas for improvement include:

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives (e.g., transition metal, organo-, or biocatalysis) can significantly improve atom economy and reduce waste. For example, developing catalytic reductive amination procedures to form the C-N bonds would be a green improvement.

Safer Solvents: Research should focus on replacing hazardous solvents with greener alternatives such as water, ethanol (B145695), or 2-methyltetrahydrofuran, or exploring solvent-free reaction conditions.

Process Intensification: Utilizing technologies like flow chemistry can improve reaction control, enhance safety, and allow for more efficient, continuous manufacturing processes compared to traditional batch synthesis. chemicalbook.com

By focusing on these sustainable approaches, the synthesis of this compound and its analogs can become more economically viable and environmentally responsible, facilitating its potential translation from a laboratory curiosity to a valuable chemical probe or therapeutic lead.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-3-propylpiperidin-4-amine, and how do reaction conditions influence yield?

- Methodology : A common approach involves alkylation of 1-benzylpiperidin-4-amine with propyl halides under basic conditions (e.g., KCO in DMF). Refluxing with anhydrides (e.g., propionic anhydride) in inert atmospheres (argon) can improve regioselectivity . Post-synthesis purification via solvent extraction (e.g., CHCl) and acid-base workup (e.g., oxalic acid precipitation) is critical to isolate the product. Yield optimization requires monitoring reaction times (e.g., 12–24 hours) and temperature (70–100°C) .

- Characterization : Use H/C NMR to confirm substitution patterns (e.g., benzyl and propyl group integration) and GC-MS for molecular ion validation (e.g., m/z 380 for analogous compounds) .

Q. How should researchers handle safety concerns due to limited toxicological data for novel piperidine derivatives?

- Protocols : Assume acute toxicity and implement Tier 1 hazard controls:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solvents .

- First Aid : For skin/eye exposure, flush with water for ≥15 minutes; for ingestion, administer activated charcoal and seek medical evaluation .

- Waste Disposal : Avoid drain disposal; use approved hazardous waste containers to prevent environmental contamination .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Purity Assessment : HPLC with UV detection (e.g., λ~249–296 nm) and GC-MS for volatile impurities .

- Structural Confirmation :

- NMR : Analyze aromatic (δ 7.2–7.4 ppm) and aliphatic proton environments (δ 0.9–3.8 ppm) to distinguish benzyl/propyl groups .

- Elemental Analysis : Verify C, H, N content against theoretical values (e.g., C: ~75%, H: ~9%, N: ~14%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of structurally similar piperidine derivatives?

- Approach : Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) using standardized cell lines. Cross-reference with computational models (e.g., QSAR) to predict LD values and prioritize in vivo testing .

- Case Study : For analogs like 4-benzylpiperidine, conflicting acute toxicity data (oral vs. dermal) may arise from solubility differences; use logP calculations (e.g., ~2.5–3.0) to refine exposure models .

Q. What strategies improve stereochemical control during the synthesis of this compound derivatives?

- Chiral Resolution : Employ chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Pd-catalyzed alkylation) to enhance enantiomeric excess .

- Byproduct Mitigation : Optimize solvent polarity (e.g., THF vs. DMF) to suppress racemization. Monitor reaction progress via chiral HPLC to detect diastereomer formation .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

- Methodology :

- In Vitro Studies : Incubate with liver microsomes (human/rat) and NADPH cofactors to identify phase I metabolites (e.g., N-dealkylation, hydroxylation) via LC-MS/MS .

- Isotopic Labeling : Use C-labeled amine groups to track metabolic fate in urine/fecal samples .

- Data Interpretation : Compare fragmentation patterns with reference standards (e.g., 4-ANBP analogs) to assign metabolic modifications .

Data Contradiction and Validation

Q. How should conflicting data on piperidine derivative stability under varying pH conditions be addressed?

- Experimental Design : Perform accelerated stability studies (40°C/75% RH) across pH 1–10. Monitor degradation via UPLC-UV and identify breakdown products (e.g., benzyl alcohol from hydrolysis) .

- Statistical Analysis : Use ANOVA to assess significance of pH-dependent degradation rates (p<0.05) and derive Arrhenius plots for shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.